molecular formula C13H15Cl2NO B11031136 Azepan-1-yl(2,5-dichlorophenyl)methanone

Azepan-1-yl(2,5-dichlorophenyl)methanone

Cat. No.: B11031136
M. Wt: 272.17 g/mol
InChI Key: ZYFQESSRTLTUOC-UHFFFAOYSA-N
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Description

Azepan-1-yl(2,5-dichlorophenyl)methanone is a chemical compound with the molecular formula C13H15Cl2NO It is characterized by the presence of an azepane ring (a seven-membered nitrogen-containing ring) attached to a 2,5-dichlorophenyl group through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(2,5-dichlorophenyl)methanone typically involves the reaction of 2,5-dichlorobenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(2,5-dichlorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

Azepan-1-yl(2,5-dichlorophenyl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Azepan-1-yl(2,5-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azepan-1-yl(2,5-dichlorophenyl)methanone is unique due to its specific structural features, such as the combination of an azepane ring and a 2,5-dichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H15Cl2NO

Molecular Weight

272.17 g/mol

IUPAC Name

azepan-1-yl-(2,5-dichlorophenyl)methanone

InChI

InChI=1S/C13H15Cl2NO/c14-10-5-6-12(15)11(9-10)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8H2

InChI Key

ZYFQESSRTLTUOC-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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